molecular formula C15H17NO4 B1357990 1-Cbz-Piperidin-4-ylidene-acetic acid CAS No. 40113-03-9

1-Cbz-Piperidin-4-ylidene-acetic acid

Cat. No. B1357990
CAS RN: 40113-03-9
M. Wt: 275.3 g/mol
InChI Key: NGSLTFIGWWOKHK-UHFFFAOYSA-N
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Description

1-Cbz-Piperidin-4-ylidene-acetic acid is a molecule that has a phosphate group and an indole moiety . It is a nucleophilic attack reagent that can be used to study the structural features of biological molecules, such as proteins and nucleic acids .


Molecular Structure Analysis

The molecular formula of 1-Cbz-Piperidin-4-ylidene-acetic acid is C15H17NO4 . Its InChI code is 1S/C15H17NO4/c17-14(18)10-12-6-8-16(9-7-12)15(19)20-11-13-4-2-1-3-5-13/h1-5,10H,6-9,11H2,(H,17,18) .


Chemical Reactions Analysis

1-Cbz-Piperidin-4-ylidene-acetic acid is a nucleophilic attack reagent . It can be used to study the structural features of biological molecules, such as proteins and nucleic acids .


Physical And Chemical Properties Analysis

1-Cbz-Piperidin-4-ylidene-acetic acid is a white to yellow solid . It has a molecular weight of 275.3 g/mol . It should be stored at room temperature .

Scientific Research Applications

Novel Mannich Bases Synthesis

1-Cbz-Piperidin-4-ylidene-acetic acid plays a role in the synthesis of novel Mannich bases with pyrazolone moiety, which have been studied for their electrochemical properties. These compounds, synthesized using the Mannich reaction, have potential applications in various fields due to their unique electrochemical behavior as studied by polarography and cyclic voltammetry (Naik et al., 2013).

Biohydroxylation Processes

The compound has been utilized in biohydroxylation processes with the fungus Beauveria bassiana, showing greater regioselectivity than its analogues. This process mainly yields 4-hydroxylated products, demonstrating its potential in organic synthesis and pharmaceutical applications (Aitken et al., 1998).

Combinatorial Chemistry

It is used in the preparation of orthogonally N-protected (Boc and Cbz) 4-(1,2,3-triazol-4-yl)-substituted 3-aminopiperidines, serving as new scaffolds for combinatorial chemistry. These compounds, obtained through nucleophilic aziridine ring opening and subsequent cycloaddition, are significant in the development of diverse chemical libraries (Schramm et al., 2010).

Synthesis of Indoline-Piperidine Derivatives

This compound is instrumental in synthesizing 1′-H-spiro-(indoline-3,4′-piperidine) derivatives. These derivatives are vital in developing compounds targeting GPCR (G Protein-Coupled Receptors), which are significant in drug discovery (Xie et al., 2004).

Piperidine Derivative Synthesis

It has applications in the asymmetric synthesis of trans-2,3-piperidinedicarboxylic acid and trans-3,4-piperidinedicarboxylic acid derivatives, used in medicinal chemistry. These processes involve creating N-Boc and N-Cbz protected analogues, essential for developing pharmaceutical compounds (Xue et al., 2002).

Cannabinoid Receptor Antagonists

In the research of cannabinoid receptor antagonists, a piperidinyl carboxamide group (which includes the 1-Cbz-Piperidin-4-ylidene-acetic acid moiety) has been identified as a structural requirement for potent activity. These antagonists have potential therapeutic applications in negating harmful effects of cannabinoids (Lan et al., 1999).

Neuroprotective Compound Synthesis

This compound is used in synthesizing neuroprotective compounds for treating neurodegenerative diseases. Its derivatives have shown promising results in inhibiting human cholinesterases and protecting neurons against Alzheimer's disease and cerebral ischemia (Monjas et al., 2017).

Synthesis of Azoles

1-Cbz-Piperidin-4-ylidene-acetic acid is used in synthesizing 1-(pyrrolidin-2-ylmethyl)-1H-azoles and their piperidine-derived homologues, which are valuable for lead-oriented synthesis of compound libraries. These compounds fit the definition of low-molecular-weight, hydrophilic, three-dimensional templates (Zhersh et al., 2013).

Safety And Hazards

1-Cbz-Piperidin-4-ylidene-acetic acid is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin with plenty of soap and water if it comes into contact, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

2-(1-phenylmethoxycarbonylpiperidin-4-ylidene)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c17-14(18)10-12-6-8-16(9-7-12)15(19)20-11-13-4-2-1-3-5-13/h1-5,10H,6-9,11H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGSLTFIGWWOKHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=CC(=O)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90611467
Record name {1-[(Benzyloxy)carbonyl]piperidin-4-ylidene}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cbz-Piperidin-4-ylidene-acetic acid

CAS RN

40113-03-9
Record name {1-[(Benzyloxy)carbonyl]piperidin-4-ylidene}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Trifluoroacetic acid (10 ml) was added to 4-tert-butoxycarbonyl-methylene-N-CBZ-piperidine (20 g, 60.3 mmol) in methylene chloride (30 ml) and the solution was stirred at room temperature for 1.5 hours. After evaporation of the solvent, the residue was triturated with diethyl ether to give 4-carboxymethylene-N-CBZ-piperidine as a crystalline white solid.
Quantity
10 mL
Type
reactant
Reaction Step One
Name
4-tert-butoxycarbonyl-methylene-N-CBZ-piperidine
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

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